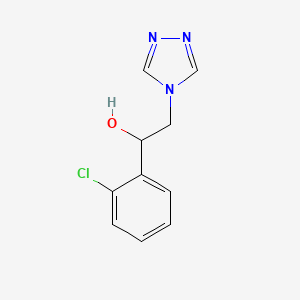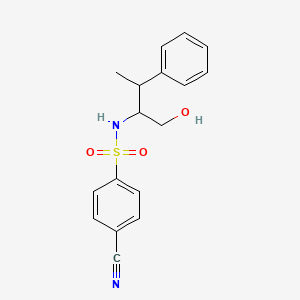
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptor. DMQX has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the NMDA receptor subtype. It binds to the receptor's glycine site, blocking the binding of glycine and preventing the activation of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is essential for synaptic plasticity and learning and memory formation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to decrease the activity of the NMDA receptor. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can have off-target effects on other glutamate receptor subtypes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the use of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide as a potential therapeutic agent for the treatment of neurological and psychiatric disorders warrants further investigation.
Synthesis Methods
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylpyridine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the resulting nitro compound, and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through recrystallization and purification steps.
Scientific Research Applications
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory formation. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been used to investigate the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-13(11-18-10-12)17(21)20(2)16-7-3-6-15-14(16)5-4-8-19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGHTAWVATRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)
![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)